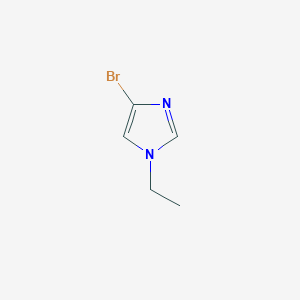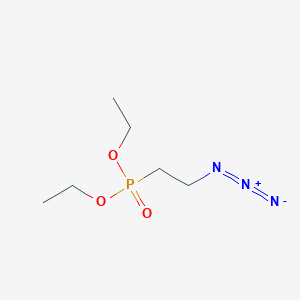
4-Bromo-1-ethyl-1H-imidazole
Overview
Description
4-Bromo-1-ethyl-1H-imidazole is a heterocyclic compound that contains an imidazole ring . It is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of imidazoles, including 4-Bromo-1-ethyl-1H-imidazole, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies for their synthesis are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
4-Bromo-1-ethyl-1H-imidazole has a molecular weight of 175.03 . It contains a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Recent advances in the synthesis of imidazoles have highlighted the bonds constructed during the formation of the imidazole . The utility of these methodologies is described, including discussion of scope and limitations, reaction mechanisms .Physical And Chemical Properties Analysis
4-Bromo-1-ethyl-1H-imidazole is a liquid at room temperature . It is highly soluble in water and other polar solvents .Scientific Research Applications
Chemical Synthesis and Modification
4-Bromo-1-ethyl-1H-imidazole serves as an important intermediate in the synthesis of various chemical compounds. Its role in Sandmeyer type reactions for bromination of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole highlights its utility in creating brominated imidazole derivatives, which are crucial in the development of pharmaceuticals and other chemical entities (Lobana, Sultana, & Butcher, 2011). Furthermore, its application in the synthesis of arylated imidazoles via palladium-catalyzed arylation reactions demonstrates its versatility in constructing complex molecular architectures, which are significant in the discovery of new drugs and materials (Bellina, Cauteruccio, & Rossi, 2007).
Material Science Applications
In material science, brominated imidazole derivatives, akin to 4-Bromo-1-ethyl-1H-imidazole, have been explored for their potential in creating novel polymers. For instance, the use of brominated polymer macroinitiators for the cationic ring-opening polymerization of 2-ethyl-2-oxazoline yields water-soluble brush polymers. These polymers, when further modified with imidazole units, exhibit properties useful in stabilizing heterophase polymerizations and in ionic conducting applications (Yuan et al., 2011).
Photoluminescence and Material Properties
The chemical modification of imidazole derivatives, including those related to 4-Bromo-1-ethyl-1H-imidazole, extends to the synthesis of complexes with unique photophysical properties. Copper(I) complexes involving imidazole derivatives demonstrate aggregation-induced emission (AIE) characteristics, making them candidates for advanced material applications such as organic light-emitting diodes (OLEDs) and sensing materials (Liu et al., 2015).
Pharmaceutical Research
In the realm of pharmaceutical research, the structural modification and functionalization of imidazole derivatives, like 4-Bromo-1-ethyl-1H-imidazole, are crucial for the development of new therapeutic agents. The regioselective synthesis of complex arylated imidazoles showcases the utility of these compounds in creating molecules with potential pharmacological activities, including anticancer and antimicrobial properties (Joo, Touré, & Sames, 2010).
Safety And Hazards
4-Bromo-1-ethyl-1H-imidazole is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
4-bromo-1-ethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-2-8-3-5(6)7-4-8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFPZCLLTRWXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-ethyl-1H-imidazole | |
CAS RN |
875340-91-3 | |
| Record name | 4-bromo-1-ethyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol](/img/structure/B1457110.png)


![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1457115.png)









![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1457133.png)